molecular formula C14H21O4P B8396248 [Ethoxy(4-phenylbutyl)phosphoryl]acetic acid CAS No. 83623-46-5

[Ethoxy(4-phenylbutyl)phosphoryl]acetic acid

Cat. No. B8396248
CAS RN: 83623-46-5
M. Wt: 284.29 g/mol
InChI Key: UAAVIAOFMPTJFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[Ethoxy(4-phenylbutyl)phosphoryl]acetic acid is a useful research compound. Its molecular formula is C14H21O4P and its molecular weight is 284.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality [Ethoxy(4-phenylbutyl)phosphoryl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Ethoxy(4-phenylbutyl)phosphoryl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

83623-46-5

Product Name

[Ethoxy(4-phenylbutyl)phosphoryl]acetic acid

Molecular Formula

C14H21O4P

Molecular Weight

284.29 g/mol

IUPAC Name

2-[ethoxy(4-phenylbutyl)phosphoryl]acetic acid

InChI

InChI=1S/C14H21O4P/c1-2-18-19(17,12-14(15)16)11-7-6-10-13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3,(H,15,16)

InChI Key

UAAVIAOFMPTJFS-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCCCC1=CC=CC=C1)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-phenylbutyl phosphonous acid, ethyl ether (0.5 g, 0.0022 mole) in chloroform (10 ml) was added triethylamine (0.68 ml, 0.0048 mole) and the solution was cooled in an ice bath to 0° C. Trimethyl silyl chloride (0.6 ml, 0.0048 mole) was added to the above solution dropwise, followed by bromoacetic acid (0.34 g, 0.0024 mole). The ice bath was removed and the mixture stirred at room temperature for 5 hours and poured into 10% aqueous HCl (30 ml) and crushed ice (20 g). After shaking the mixture in a separatory funnel, the chloroform layer was separated and the aqueous layer extracted with dichloromethane (2×50 ml). The combined organic phase was washed with brine, dried over anhydrous sodium sulfate and the solvents removed on a rotavap. The resulting crude thick oil was vacuum dried to get 0.61 g (97%) of title compound in the form of an oil, TLC: Silica gel, CH2Cl2 :MeOH:HOAc shows one main spot at Rf =0.37.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
0.34 g
Type
reactant
Reaction Step Three
Yield
97%

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